molecular formula C9H7ClO2 B2430126 6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one CAS No. 1260012-31-4

6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No. B2430126
CAS RN: 1260012-31-4
M. Wt: 182.6
InChI Key: YVXYZYKHRJQSPT-UHFFFAOYSA-N
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Description

“6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one” is a derivative of 1H-Inden-1-one, 2,3-dihydro-, which is a fused molecule containing cyclopentanone and a benzene ring . The presence of a halogen atom in the drug molecule can change its properties dramatically .


Synthesis Analysis

The synthesis of halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives, including “this compound”, has been achieved by grinding, stirring, and ultrasound irradiation methods . In the synthesis of 5-hydroxy-1-indanone, a related compound, 3-chloropropionyl chloride was reacted with 2,6-dibromophenol to give 2,6-dibromophenyl 3-chloropropionate. This was then converted to 4,6-dibromo-5-hydroxy-1-indanone in the presence of a Lewis acid and then transformed to 5-hydroxy-1-indanone as a result of debromination .

Scientific Research Applications

Synthesis and Pharmacology

6-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one and its derivatives have been extensively studied in the field of synthetic chemistry and pharmacology. For instance, Di Stefano et al. (2002) synthesized a series of compounds related to this compound and evaluated them for their binding affinity toward dopamine receptors, finding them to have low effectiveness at these receptors (Di Stefano et al., 2002). Additionally, Claudi et al. (1996) worked on the synthesis and evaluation of similar compounds as dopamine receptor ligands, discovering that certain enantiomers showed high affinity and selectivity for the D1 receptor (Claudi et al., 1996).

Chemical Synthesis and Catalysis

The compound has also been a subject of interest in chemical synthesis and catalysis. Chen and Shi (2013) reported on the Rhodium-catalyzed tandem Pauson-Khand type reactions of certain compounds to produce 6-hydroxy-2,3-dihydro-1H-inden-1-one derivatives (Chen & Shi, 2013). Jing's (2012) work on an improved synthesis method for key intermediates of pesticide Indoxacarb, which involves the use of 5-chloro-2,3-dihydro-1H-inden-1-one, demonstrates the compound's importance in industrial chemistry (Jing, 2012).

Biocatalysis and Agricultural Applications

In agricultural science, Zhang et al. (2019) explored the biocatalytic application of Bacillus cereus for the synthesis of indoxacarb intermediate, which is closely related to 5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester, a derivative of this compound (Zhang et al., 2019).

Antibacterial Research

In the domain of antibacterial research, Dickens et al. (1991) explored compounds related to this compound for their potential as nonmutagenic antibacterial agents, specifically targeting anaerobic bacteria (Dickens et al., 1991).

Kinase Research and Novel Scaffolds

Cheung et al. (2001) discussed the synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, a derivative of the compound, and its application in kinase research areas, highlighting its role as a novel scaffold in pharmaceutical research (Cheung et al., 2001).

Crystallography and Structural Analysis

The compound has also been utilized in crystallography and structural analysis studies. For example, Baddeley et al. (2017) conducted structural studies of derivatives of 2,3-dihydro-1H-inden-1-one, providing insights into crystal structures and Hirshfeld surface analysis (Baddeley et al., 2017).

DNA Binding Activity

Bora et al. (2021) explored the effect of remote substituents on the DNA binding activity of chiral Schiff bases related to 2,3-dihydro-1H-inden-1-one, providing insights into the structural and biological activity relationships (Bora et al., 2021).

Mechanism of Action

Target of Action

The primary targets of 6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one are currently unknown. This compound is a derivative of indanone , and indanone derivatives have been studied for their potential biological activities . .

Biochemical Pathways

Indanone and its derivatives have been associated with various biological activities , suggesting that they may interact with multiple biochemical pathways.

properties

IUPAC Name

6-chloro-5-hydroxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-7-4-6-5(3-9(7)12)1-2-8(6)11/h3-4,12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXYZYKHRJQSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260012-31-4
Record name 6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one
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